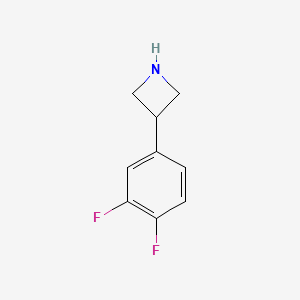

3-(3,4-Difluorophenyl)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-difluorophenyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-8-2-1-6(3-9(8)11)7-4-12-5-7/h1-3,7,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUZNOLGWDTJKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747626 | |

| Record name | 3-(3,4-Difluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203797-46-9 | |

| Record name | 3-(3,4-Difluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(3,4-Difluorophenyl)azetidine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-(3,4-Difluorophenyl)azetidine, a valuable building block in modern medicinal chemistry. The azetidine ring, a strained four-membered heterocycle, imparts unique conformational rigidity and physicochemical properties to bioactive molecules, making it a sought-after scaffold in drug discovery.[1] This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of two robust synthetic strategies: a modern palladium-catalyzed cross-coupling approach and a classic organometallic addition followed by deoxygenation. Each section explains the causal chemistry behind the chosen methodologies, provides detailed step-by-step protocols, and presents data in a clear, comparative format.

Introduction: The Rising Prominence of the Azetidine Scaffold

The azetidine motif has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry provide a unique vector space for molecular exploration compared to more common five- and six-membered rings.[1] The incorporation of an azetidine ring can significantly enhance metabolic stability, improve aqueous solubility, and modulate the pharmacokinetic profile of a drug candidate. Furthermore, the difluorophenyl group is a common bioisostere for a phenyl ring, often introduced to block metabolic oxidation sites and modulate electronic properties for improved target engagement. The combination of these two moieties in this compound makes it a highly desirable building block for the synthesis of novel therapeutics across various disease areas.

This guide will focus on two distinct and practical synthetic routes to this target molecule, providing the necessary detail for laboratory execution.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be approached from two primary directions, each with its own merits and challenges. The choice of route may depend on starting material availability, scale-up considerations, and the specific capabilities of the laboratory.

| Feature | Route 1: Suzuki-Miyaura Coupling | Route 2: Grignard Addition & Deoxygenation |

| Key Transformation | Pd-catalyzed C(sp²)-C(sp³) cross-coupling | Nucleophilic addition of an organometallic reagent to a ketone |

| Starting Materials | N-Boc-3-haloazetidine, 3,4-Difluorophenylboronic acid | N-Boc-azetidin-3-one, 1-Bromo-3,4-difluorobenzene |

| Number of Steps | Fewer steps (potentially 2-3 from common precursors) | More steps (typically 3-4 from common precursors) |

| Key Advantages | High functional group tolerance, direct C-C bond formation, generally high yields. | Utilizes classic, well-understood reactions. Starting materials are readily available. |

| Potential Challenges | Catalyst cost and removal, optimization of coupling conditions. | The deoxygenation of the tertiary alcohol intermediate can be challenging. |

The logical flow for both synthetic strategies is outlined below.

Route 1: Suzuki-Miyaura Cross-Coupling

This route represents a modern and highly efficient method for the formation of the C-C bond between the azetidine ring and the difluorophenyl moiety. The Suzuki-Miyaura reaction is a Nobel Prize-winning palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, known for its mild conditions and broad functional group tolerance.[2]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the N-Boc-3-haloazetidine, forming a Pd(II) complex.

-

Transmetalation: The aryl group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Detailed Experimental Protocols

This synthesis is presented as a three-step sequence starting from commercially available N-Boc-3-hydroxyazetidine.

Step 1: Synthesis of N-Boc-3-bromoazetidine

The conversion of the hydroxyl group to a bromide is a crucial activation step. This protocol is adapted from a strain-release methodology which provides a high-yielding, gram-scale synthesis.[3]

-

Materials: N-Boc-3-hydroxyazetidine, Lithium Bromide (LiBr), Acetonitrile (MeCN), Phenyl-N-phenylphosphoramidochloridate, Pyridine.

-

Procedure:

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 equiv.) in anhydrous acetonitrile, add lithium bromide (1.5 equiv.).

-

Cool the mixture to 0 °C.

-

In a separate flask, prepare a solution of phenyl-N-phenylphosphoramidochloridate (1.2 equiv.) in acetonitrile and add pyridine (1.2 equiv.).

-

Add the phosphoramidochloridate solution dropwise to the azetidine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-3-bromoazetidine as a liquid.[4]

-

Step 2: Synthesis of 3,4-Difluorophenylboronic acid

This reagent is commercially available but can also be synthesized from 1-bromo-3,4-difluorobenzene.

-

Materials: Magnesium turnings, 1-Bromo-3,4-difluorobenzene, Anhydrous Tetrahydrofuran (THF), Tri-isopropyl borate, 4M Hydrochloric acid.

-

Procedure:

-

Activate magnesium turnings (1.1 equiv.) in a flame-dried flask under a nitrogen atmosphere.

-

Add anhydrous THF, followed by the dropwise addition of 1-bromo-3,4-difluorobenzene (1.0 equiv.) to initiate Grignard formation, maintaining a gentle reflux.

-

After the addition is complete, reflux for an additional 30 minutes, then cool to room temperature.

-

In a separate flask, cool a solution of tri-isopropyl borate (1.5 equiv.) in anhydrous THF to -78 °C.

-

Slowly add the prepared Grignard reagent to the borate solution, maintaining the temperature at -78 °C.

-

Stir for 2 hours at -78 °C, then allow the mixture to warm to room temperature.

-

Quench the reaction by carefully adding 4M HCl.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are then extracted with 1M NaOH.

-

Acidify the combined basic aqueous layers to pH 3 with 4M HCl.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 3,4-Difluorophenylboronic acid as a white solid.[5]

-

Step 3: Suzuki-Miyaura Coupling

This is the key C-C bond-forming step.

-

Materials: N-Boc-3-bromoazetidine, 3,4-Difluorophenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2.0-3.0 equiv.), Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1).

-

Procedure:

-

To a dry Schlenk flask, add N-Boc-3-bromoazetidine (1.0 equiv.), 3,4-difluorophenylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

-

Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford N-Boc-3-(3,4-difluorophenyl)azetidine.

-

(Optional Deprotection) To obtain the free amine, dissolve the purified product in a solution of HCl in dioxane or trifluoroacetic acid in dichloromethane and stir at room temperature until deprotection is complete. Remove the solvent and excess acid in vacuo to yield the hydrochloride or trifluoroacetate salt of this compound.

-

Route 2: Grignard Addition and Deoxygenation

This classical approach involves the formation of the C-C bond through the addition of a Grignard reagent to a ketone, followed by the removal of the resulting tertiary hydroxyl group.

Mechanistic Rationale

-

Grignard Addition: The carbon-magnesium bond of the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of N-Boc-azetidin-3-one. A subsequent acidic workup protonates the magnesium alkoxide to yield a tertiary alcohol.[1][6]

-

Deoxygenation: The removal of a tertiary alcohol can be challenging. A common strategy is the Barton-McCombie deoxygenation. The alcohol is first converted to a thiocarbonyl derivative (e.g., a xanthate). This derivative then undergoes a radical-mediated reduction using a tin hydride (e.g., Bu₃SnH) and a radical initiator (e.g., AIBN), which replaces the C-O bond with a C-H bond.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-azetidin-3-one

This key starting material can be prepared by oxidation of N-Boc-3-hydroxyazetidine.

-

Materials: N-Boc-3-hydroxyazetidine, Dess-Martin periodinane (DMP) or other suitable oxidizing agent (e.g., Swern oxidation), Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv.) in anhydrous DCM.

-

Add Dess-Martin periodinane (1.2 equiv.) portion-wise at room temperature.

-

Stir the reaction for 1-2 hours until TLC or LC-MS indicates complete consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by flash chromatography to yield N-Boc-azetidin-3-one.

-

Step 2: Grignard addition of 3,4-difluorophenylmagnesium bromide

The Grignard reagent is prepared as described in Route 1, Step 2.

-

Materials: N-Boc-azetidin-3-one, 3,4-Difluorophenylmagnesium bromide solution in THF, Anhydrous THF.

-

Procedure:

-

Dissolve N-Boc-azetidin-3-one (1.0 equiv.) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add the solution of 3,4-difluorophenylmagnesium bromide (1.2 equiv.) dropwise.

-

Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction back to 0 °C and quench carefully by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by flash chromatography to yield N-Boc-3-(3,4-difluorophenyl)-3-hydroxyazetidine.

-

Step 3: Deoxygenation of the Tertiary Alcohol (Barton-McCombie)

-

Materials: N-Boc-3-(3,4-difluorophenyl)-3-hydroxyazetidine, Sodium hydride (NaH), Anhydrous THF, Carbon disulfide (CS₂), Methyl iodide (MeI), Tributyltin hydride (Bu₃SnH), AIBN, Toluene.

-

Procedure (Xanthate Formation):

-

To a solution of the alcohol (1.0 equiv.) in anhydrous THF at 0 °C, add NaH (1.2 equiv.) portion-wise.

-

Stir for 30 minutes, then add carbon disulfide (1.5 equiv.).

-

Stir for another 30 minutes, then add methyl iodide (1.5 equiv.).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench with water, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify the intermediate xanthate by chromatography.

-

-

Procedure (Radical Reduction):

-

Dissolve the purified xanthate (1.0 equiv.) in degassed toluene.

-

Add tributyltin hydride (1.5 equiv.) and a catalytic amount of AIBN (0.1 equiv.).

-

Heat the mixture to 80-90 °C for 2-3 hours.

-

Cool to room temperature and concentrate. The purification of tin-containing byproducts can be challenging. A common method is to partition the crude material between acetonitrile and hexane (the product should favor the acetonitrile layer) or to use flash chromatography with KF-impregnated silica.

-

The final product, N-Boc-3-(3,4-difluorophenyl)azetidine, can be deprotected as described in Route 1.

-

Conclusion

This guide has detailed two effective and reproducible synthetic routes to this compound. The Suzuki-Miyaura coupling (Route 1) offers a more direct and modern approach, benefiting from high efficiency and functional group tolerance. The Grignard addition followed by deoxygenation (Route 2) provides a classic and robust alternative, though it involves more steps and a potentially challenging deoxygenation. The selection of the optimal route will depend on project-specific factors including available starting materials, scale, and synthetic expertise. Both pathways provide reliable access to this valuable building block for the advancement of medicinal chemistry and drug discovery programs.

References

-

Discovery Publishing House. Grignard Reaction. [Link]

-

Ji, Y. et al. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. [Link]

-

PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]

-

ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

Sources

An In-depth Technical Guide to 3-(3,4-Difluorophenyl)azetidine for Researchers and Drug Development Professionals

Foreword: The Rising Prominence of the Azetidine Scaffold in Modern Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from the periphery of chemical interest to become a cornerstone in contemporary drug discovery.[1][2] Its inherent ring strain and constrained conformation offer a unique three-dimensional geometry that can significantly enhance a molecule's pharmacological profile.[1][2] When incorporated into drug candidates, the azetidine scaffold has been shown to improve metabolic stability, aqueous solubility, and target-binding affinity.[1] This guide provides a comprehensive technical overview of a specific, valuable member of this class: 3-(3,4-Difluorophenyl)azetidine.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices and to ground all information in verifiable, authoritative sources.

Molecular Identity and Structural Elucidation

This compound is a synthetically derived small molecule featuring a central azetidine ring substituted at the 3-position with a 3,4-difluorophenyl group.

Chemical Structure

The structural representation of this compound is fundamental to understanding its chemical behavior.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its application in drug development, influencing everything from formulation to pharmacokinetics. Due to the limited availability of experimental data for this specific molecule, the following table includes predicted values from reputable computational models alongside general data for the parent azetidine ring.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₉F₂N | - |

| Molecular Weight | 169.17 g/mol | [3] |

| CAS Number | 1203797-46-9 | [3][4][5] |

| Predicted pKa (basic) | ~8.5 - 9.5 | Computational Prediction |

| Predicted logP | ~1.5 - 2.5 | Computational Prediction |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in polar organic solvents | [6] |

Note on Predicted Values: The pKa and logP values are estimations derived from computational algorithms. Experimental determination is recommended for definitive values. The predicted pKa is influenced by the electron-withdrawing nature of the difluorophenyl group, which is expected to decrease the basicity of the azetidine nitrogen compared to the parent azetidine (pKa ≈ 11.29).[7][8] The predicted logP suggests a moderate lipophilicity, a key parameter in assessing drug-likeness.

Synthesis and Purification

The synthesis of 3-aryl azetidines can be achieved through various synthetic routes. A common and effective method involves the functionalization of a pre-formed azetidine ring. The following protocol is a representative example adapted from established literature procedures for the synthesis of similar 3-aryl azetidines.

Synthetic Workflow

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-3-(3,4-difluorophenyl)azetidin-3-ol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Grignard Addition: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of 3,4-difluorophenylmagnesium bromide (1.2 eq) in THF dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(3,4-difluorophenyl)azetidin-3-ol.

Step 2: Deoxygenation to N-Boc-3-(3,4-difluorophenyl)azetidine

-

Thioacylation: To a solution of N-Boc-3-(3,4-difluorophenyl)azetidin-3-ol (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM), add phenyl chlorothionoformate (1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Radical Reduction: Concentrate the reaction mixture. Dissolve the residue in anhydrous toluene. Add tributyltin hydride (2.0 eq) and a catalytic amount of azobisisobutyronitrile (AIBN). Heat the mixture to 80 °C and stir for 2 hours.

-

Workup: Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-(3,4-difluorophenyl)azetidine.

Step 3: Boc Deprotection to this compound

-

Acidolysis: Dissolve N-Boc-3-(3,4-difluorophenyl)azetidine (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0 °C.

-

Reaction: Stir the solution at room temperature for 1 hour.

-

Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the free base, this compound. If the hydrochloride salt is desired, dissolve the free base in diethyl ether and add a solution of HCl in diethyl ether. Collect the resulting precipitate by filtration.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the azetidine ring protons and the aromatic protons of the 3,4-difluorophenyl group. The integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR will display distinct peaks for each carbon atom in the molecule, with the fluorinated carbons exhibiting characteristic coupling patterns.

-

¹⁹F NMR is a crucial technique to confirm the presence and substitution pattern of the fluorine atoms on the phenyl ring.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, corresponding to the chemical formula C₉H₉F₂N.

-

Chromatographic Purity

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, ideally using a reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like TFA or formic acid). The purity should typically be >95% for use in research applications.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly attractive building block for the synthesis of novel therapeutic agents.

-

Scaffold for Bioactive Molecules: The azetidine ring serves as a rigid scaffold, allowing for the precise positioning of substituents in three-dimensional space. This can lead to enhanced binding affinity and selectivity for biological targets.[1]

-

Bioisosteric Replacement: The 3-aryl azetidine motif can be used as a bioisostere for other cyclic and acyclic structures in known pharmacophores, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

-

Modulation of Physicochemical Properties: The difluorophenyl group can significantly impact the lipophilicity and metabolic stability of a molecule. The fluorine atoms can block sites of metabolism and modulate the electronic properties of the aromatic ring.

Conclusion: A Versatile Building Block for Future Innovations

This compound represents a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a strained azetidine ring and a difluorinated aromatic moiety offers a powerful tool for the design and synthesis of next-generation therapeutics. The synthetic pathways outlined in this guide provide a robust starting point for its preparation, and a thorough understanding of its physicochemical properties will be crucial for its successful application in the development of novel drug candidates. As the demand for new and improved therapeutics continues to grow, the strategic use of scaffolds like this compound will undoubtedly play a pivotal role in shaping the future of medicine.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). PubMed. [Link]

-

CAS NO. 1203797-46-9 | this compound | Catalog AAB-AA008WG4. Arctom. [Link]

-

1203797-46-9 this compound. Chemsigma. [Link]

-

Table (3-3): 1H NMR and 13C NMR spectral for 3 - Studylib. Studylib. [Link]

-

1203797-46-9|this compound - BIOFOUNT. BIOFOUNT. [Link]

-

CAS 954220-76-9 | 3-(3,4-Difluorophenoxy)azetidine - Alchem.Pharmtech. Alchem.Pharmtech. [Link]

-

Azetidine - Grokipedia. Grokipedia. [Link]

-

CAS No : 1203797-46-9 | Product Name : this compound - Pharmaffiliates. Pharmaffiliates. [Link]

-

pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. … - ResearchGate. ResearchGate. [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. Journal of Medicinal and Chemical Sciences. [Link]

-

Azetidine - the NIST WebBook - National Institute of Standards and Technology. NIST. [Link]

-

CAS NO. 1203683-04-8 | this compound hydrochloride | Catalog BD-A797051 | Arctom. Arctom. [Link]

-

Azetidine - Wikipedia. Wikipedia. [Link]

-

Azetidine | C3H7N | CID 10422 - PubChem. PubChem. [Link]

-

3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. | Request PDF - ResearchGate. ResearchGate. [Link]

-

Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[9]. - ResearchGate. ResearchGate. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. PubMed Central. [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. PubMed Central. [Link]

-

Synthesis of Azetidines. Progress in Chemistry. [Link]

-

H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF - ResearchGate. ResearchGate. [Link]

-

Copies of 1H NMR and 13C NMR spectra of all new compounds - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Azetidine - the NIST WebBook - National Institute of Standards and Technology. NIST. [Link]

-

Tables For Organic Structure Analysis. University of Wisconsin. [Link]

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... - ResearchGate. ResearchGate. [Link]

-

3-(4-Fluorophenoxy)azetidine | C9H10FNO | CID 21428730 - PubChem. PubChem. [Link]

-

Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives - Cumhuriyet Science Journal. Cumhuriyet Science Journal. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin. [Link]

-

Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer - MDPI. MDPI. [Link]

-

LogP—Making Sense of the Value - ACD/Labs. ACD/Labs. [Link]

-

(2S)-2-(3,4-difluoro-2-methoxyphenyl)azetidine | C10H11F2NO | CID - PubChem. PubChem. [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. University of Tartu. [Link]

-

(PDF) Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - ResearchGate. ResearchGate. [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - MDPI. MDPI. [Link]

-

3-[(3,4-difluorophenyl)methyl]azetidine hydrochloride (C10H11F2N) - PubChemLite. PubChemLite. [Link]

-

2-(3,4-difluorophenyl)azetidine (C9H9F2N) - PubChemLite. PubChemLite. [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. University of Wisconsin. [Link]

Sources

- 1. Search Results Page | Fisher Scientific [fishersci.com]

- 2. acdlabs.com [acdlabs.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 1203797-46-9 this compound [chemsigma.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol (1548352-59-5) for sale [vulcanchem.com]

- 7. Azetidine - Wikipedia [en.wikipedia.org]

- 8. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Azetidine, 3,3-difluoro-2-phenyl- | 915190-94-2 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Structure and Conformation of 3-(3,4-Difluorophenyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1] Their unique structural and physicochemical properties, including enhanced metabolic stability, structural rigidity, and improved aqueous solubility, make them valuable scaffolds in drug design.[1] This guide provides a comprehensive technical overview of 3-(3,4-difluorophenyl)azetidine, a key building block for various biologically active compounds. We will delve into its structural features, predict its conformational behavior, and outline detailed experimental and computational methodologies for its synthesis and analysis. While specific experimental data for this exact molecule is not widely published, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a robust framework for its study.

Introduction to the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a prevalent motif in a diverse range of natural products and synthetic compounds with significant pharmacological activities.[2][3] These activities include anticancer, antibacterial, and antiviral properties, among others.[4] The strained nature of the four-membered ring imparts a unique three-dimensional geometry that can be exploited to modulate the biological activity and pharmacokinetic properties of a molecule.[5] The substituent at the 3-position of the azetidine ring plays a crucial role in determining its overall shape and interaction with biological targets.

Synthesis of this compound

Proposed Synthetic Workflow

The following workflow outlines a likely multi-step synthesis to obtain this compound hydrochloride.

Caption: Proposed synthetic workflow for this compound hydrochloride.

Experimental Protocol: Synthesis of N-Boc-3-(3,4-difluorophenyl)azetidine

This protocol is a representative example based on common coupling reactions used for the synthesis of 3-aryl azetidines.

-

Preparation of N-Boc-3-iodoazetidine: This intermediate can be synthesized from commercially available N-Boc-3-azetidinol through a two-step process involving mesylation followed by nucleophilic substitution with iodide.

-

Suzuki Coupling Reaction:

-

To a solution of N-Boc-3-iodoazetidine (1 equivalent) in a suitable solvent such as a mixture of toluene, ethanol, and water, add (3,4-difluorophenyl)boronic acid (1.2 equivalents) and a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents).

-

Add a base, for example, an aqueous solution of sodium carbonate (2 equivalents).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-(3,4-difluorophenyl)azetidine.

-

Experimental Protocol: N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the free amine, which is typically isolated as a hydrochloride salt for improved stability and handling.

-

Dissolve the purified N-Boc-3-(3,4-difluorophenyl)azetidine in a minimal amount of a suitable solvent such as 1,4-dioxane or ethyl acetate.

-

Add a solution of hydrochloric acid in dioxane (e.g., 4M) or ethereal HCl dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

-

The product, this compound hydrochloride, will often precipitate out of the solution. The solid can be collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Structural Elucidation and Spectroscopic Data

| Spectroscopic Technique | Predicted Data for this compound |

| ¹H NMR | Aromatic protons (3H, multiplet), Azetidine CH (1H, multiplet), Azetidine CH₂ (4H, multiplet), NH (1H, broad singlet, may exchange with D₂O). |

| ¹³C NMR | Aromatic carbons (multiple signals, with C-F couplings), Azetidine CH, Azetidine CH₂. |

| ¹⁹F NMR | Two distinct signals for the two fluorine atoms on the phenyl ring. |

| Mass Spectrometry (ESI+) | Predicted m/z for [M+H]⁺. |

Conformational Analysis of the Azetidine Ring

The four-membered azetidine ring is not planar and adopts a puckered conformation to alleviate ring strain.[6] The degree of puckering and the preferred orientation of the substituent at the 3-position are critical determinants of the molecule's overall three-dimensional shape.

Predicted Conformation

For this compound, the bulky difluorophenyl group is expected to preferentially occupy the pseudo-equatorial position to minimize steric interactions with the protons on the C2 and C4 atoms of the azetidine ring.[6] The puckering of the ring will also be influenced by the substituent on the nitrogen atom; in the case of the free amine, the N-H bond will also have preferred orientations.

Caption: Factors influencing the preferred conformation of 3-substituted azetidines.

Experimental Determination of Conformation

Single-Crystal X-ray Diffraction

This technique provides the most definitive information about the solid-state conformation of a molecule.

Experimental Workflow: X-ray Crystallography

Caption: Workflow for determining molecular conformation via X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides information about the time-averaged conformation and dynamics of the molecule.

Key NMR Experiments:

-

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can reveal through-space correlations between protons. For this compound, NOEs between the proton at the 3-position and the protons at the 2- and 4-positions can help determine the preferred axial or equatorial orientation of the phenyl group.

-

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of the ring-puckering process and potentially "freeze out" individual conformers at low temperatures.[7]

Computational Conformational Analysis

Computational chemistry provides a powerful tool for predicting the conformational preferences of molecules.

Computational Workflow

Caption: A typical workflow for the computational conformational analysis of a small molecule.

Methodology:

-

Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all possible low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers are optimized using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger).[8]

-

Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2).[9]

-

Thermodynamic Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to calculate thermodynamic properties such as Gibbs free energy. This allows for the prediction of the relative populations of the different conformers at a given temperature.

-

NMR Chemical Shift Prediction: The NMR chemical shifts for the optimized conformers can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method.[10] These predicted shifts can then be compared to experimental data to validate the computational model.

Conclusion

This compound is a valuable building block in medicinal chemistry, and a thorough understanding of its structure and conformational behavior is essential for its effective application in drug design. This technical guide has provided a comprehensive overview of its likely synthesis, structural features, and the methodologies used for its conformational analysis. While direct experimental data for this specific molecule remains to be published, the principles and protocols outlined here provide a solid foundation for researchers to confidently synthesize, characterize, and computationally model this and other related 3-aryl azetidine derivatives.

References

-

Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]

- Singh, G. S., D'hooghe, M., & De Kimpe, N. (2008). Chapter 3.02 - Azetidines and Azetines. In A. R. Katritzky, C. A. Ramsden, E. F. V. Scriven, & R. J. K. Taylor (Eds.), Comprehensive Organic Synthesis II (Second Edition) (pp. 1–131). Elsevier.

-

Kaiser, D., Teskey, C. J., & Glorius, F. (2019). Asymmetric Hydrogenation of 3-Substituted Azetines. Angewandte Chemie International Edition, 58(23), 7769–7773. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

-

Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(22), 3843–3853. [Link]

-

PubChem. (n.d.). 3-Phenylazetidine. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). EP2070899A1 - Deprotection of N-BOC compounds.

-

Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

-

Yoda, H., Uesugi, S., & Takabe, K. (2011). Azetidine is a prevalent structural motif found in various biologically active compounds. In Frontiers in Chemistry (Vol. 11). Frontiers Media SA. [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

-

Szabó, K. J., & Szűcs, Z. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1047. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-3-phenylazetidine. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Ombito, J. O., Nonge, B. N., & Chibale, K. (2021). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2021(1), 1–40. [Link]

-

PubChem. (n.d.). Azetidine, 1-methyl-3-phenyl-. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Hameed, A., Al-Rashida, M., Uroos, M., & Khan, K. M. (2017). Azetidines of pharmacological interest. Archiv der Pharmazie, 350(5), 1600370. [Link]

-

ResearchGate. (n.d.). Structure of azetidine‐containing compounds found in nature. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational analysis using both 2D-NMR and DFT calculations suggests.... Retrieved from [Link]

-

Lunazzi, L., & Mazzanti, A. (2010). Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. European Journal of Organic Chemistry, 2010(11), 2035–2056. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

G., N. R., & D., M. J. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 737-751. [Link]

-

PubChem. (n.d.). 3-(4-Fluorophenoxy)azetidine. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. Retrieved from [Link]

-

Al-Hussain, S. A., El-Azhary, A. A., & Deneva, V. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17799. [Link]

-

Ullah, N., Ali, S., Almalki, A. S. A., Asari, A., Al-Harrasi, A., & Khan, A. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4110. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Azetidines [manu56.magtech.com.cn]

- 3. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-Methyl-3-phenylazetidine | C10H13N | CID 22249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 7. iris.unibas.it [iris.unibas.it]

- 8. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Section 1: The Azetidine Scaffold in Medicinal Chemistry

An in-depth analysis of available scientific databases and chemical supplier information reveals a significant challenge in providing a comprehensive technical guide on the spectroscopic data for 3-(3,4-Difluorophenyl)azetidine . Despite extensive searches for experimental ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data, no publicly accessible, experimentally verified spectra for this specific compound could be located.

This guide will, therefore, address the available information on closely related analogs and provide a predictive framework for the spectroscopic characterization of this compound, grounded in established principles of spectroscopic interpretation. This approach is intended to offer valuable insights for researchers while maintaining scientific integrity in the absence of direct experimental data.

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a valuable structural motif in medicinal chemistry.[1][2] Its incorporation into drug candidates can impart favorable physicochemical properties, such as improved metabolic stability, aqueous solubility, and three-dimensional diversity, which can lead to enhanced biological activity and better pharmacokinetic profiles.[3][4] The synthesis of functionalized azetidines is an active area of research, with various methods developed for their construction and subsequent modification.[3][5]

The specific compound of interest, this compound, combines the azetidine core with a 3,4-difluorophenyl substituent. The difluoro substitution pattern on the phenyl ring is a common strategy in drug design to modulate electronic properties, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to biological targets.

Section 2: Predicted Spectroscopic Data and Interpretation

In the absence of experimental data, computational methods can provide predicted spectroscopic information. While these predictions are not a substitute for experimental verification, they can serve as a useful guide for researchers.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the predicted mass spectrometric data would be as follows:

Table 1: Predicted Mass Spectrometry Data for this compound (C₉H₉F₂N)

| Adduct | Predicted m/z |

| [M+H]⁺ | 170.07759 |

| [M+Na]⁺ | 192.05953 |

| [M-H]⁻ | 168.06303 |

| [M]⁺ | 169.06976 |

Data sourced from computational predictions.[6]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurement.

-

Ionization: Employ a soft ionization technique, such as electrospray ionization (ESI), to generate intact molecular ions.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

Data Analysis: Compare the observed m/z values with the predicted values to confirm the molecular weight and elemental composition.

Diagram 1: Conceptual Mass Spectrometry Workflow

Caption: Workflow for Mass Spectrometry Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum would provide information about the number of different types of protons and their connectivity.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 7.4 | Multiplet | 3H |

| Azetidine-CH (C3) | ~3.8 - 4.2 | Multiplet | 1H |

| Azetidine-CH₂ (C2, C4) | ~3.5 - 4.0 | Multiplet | 4H |

| Azetidine-NH | ~1.5 - 3.0 (broad) | Singlet | 1H |

Note: These are estimated ranges and the actual spectrum may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy (Carbon-13 NMR)

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-F | ~148 - 152 (doublet, J_CF) |

| Aromatic C-H | ~115 - 125 |

| Aromatic C (quaternary) | ~135 - 145 |

| Azetidine-CH (C3) | ~35 - 45 |

| Azetidine-CH₂ (C2, C4) | ~50 - 60 |

Note: The signals for the fluorine-bearing carbons will appear as doublets due to C-F coupling.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.

-

Consider advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all signals.

-

-

Data Analysis:

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling.

-

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, aided by 2D NMR data if available.

-

Diagram 2: Structure of this compound with Atom Numbering

Caption: Numbering scheme for NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3300 - 3500 | N-H stretch (secondary amine) |

| 2850 - 3000 | C-H stretch (aliphatic and aromatic) |

| 1600 - 1620 | C=C stretch (aromatic ring) |

| 1500 - 1520 | C=C stretch (aromatic ring) |

| 1100 - 1300 | C-F stretch |

| 1100 - 1200 | C-N stretch |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk.

-

Alternatively, for a liquid or solid sample, use an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Section 3: Conclusion and Future Directions

While a definitive guide to the spectroscopic data of this compound is hampered by the lack of public experimental data, this document provides a robust predictive framework based on established spectroscopic principles and data from analogous structures. The provided protocols outline the standard methodologies for acquiring the necessary experimental data.

For researchers and drug development professionals working with this compound, the experimental validation of these predicted spectroscopic characteristics is a critical next step. The acquisition and publication of this data would be a valuable contribution to the scientific community, enabling more detailed structural analysis and quality control for future research and development efforts involving this compound.

References

-

Azetidine - Wikipedia. Available at: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021). Available at: [Link]

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. (2023). Available at: [Link]

-

3-(2,4-difluorophenyl)azetidine hydrochloride (C9H9F2N). PubChemLite. Available at: [Link]

-

Synthesis of Azetidines. Progress in Chemistry. (2017). Available at: [Link]

-

A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Communications. (2025). Available at: [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. 3-(4-Fluorophenoxy)azetidine | C9H10FNO | CID 21428730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Azetidines [manu56.magtech.com.cn]

- 4. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 6. PubChemLite - 3-(2,4-difluorophenyl)azetidine hydrochloride (C9H9F2N) [pubchemlite.lcsb.uni.lu]

A Technical Guide to 3-(3,4-Difluorophenyl)azetidine: Synthesis, Commercial Landscape, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in the landscape of modern drug discovery.[1][2] Their inherent ring strain and well-defined three-dimensional geometry offer a unique combination of properties that medicinal chemists can leverage to enhance the pharmacological profiles of drug candidates.[1] Unlike more flexible aliphatic chains, the constrained nature of the azetidine ring can lead to improved binding affinity and selectivity for biological targets.[3] Furthermore, the incorporation of an azetidine moiety can favorably modulate physicochemical properties such as solubility and metabolic stability, key considerations in the development of orally bioavailable drugs.[1] The value of this scaffold is underscored by its presence in several FDA-approved drugs, including the Janus kinase inhibitor baricitinib and the anticancer agent cobimetinib.[1]

This guide focuses on a specific, yet highly promising derivative: 3-(3,4-Difluorophenyl)azetidine . The introduction of a difluorophenyl group onto the azetidine core is a strategic design element. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding interactions with target proteins.[4] The 3,4-difluoro substitution pattern, in particular, can have a profound impact on the electronic properties of the aromatic ring, influencing its interactions and metabolic fate.

This document serves as an in-depth technical resource for researchers and drug development professionals interested in utilizing this compound as a building block in their synthetic and medicinal chemistry programs. We will delve into its commercial availability, provide insights into its synthesis, discuss its key chemical properties, and explore its potential applications in drug discovery.

Commercial Availability: Navigating the Supplier Landscape

A direct search for "this compound" in commercial chemical catalogs reveals that it is not a standard, off-the-shelf product. However, this does not preclude its accessibility. The landscape for this specific compound primarily falls into two categories:

-

Custom Synthesis: The most direct route to obtaining this compound is through custom synthesis by specialized contract research organizations (CROs) and chemical synthesis companies. Many suppliers of building blocks for drug discovery, such as Enamine and Life Chemicals, offer robust custom synthesis services.[2][3]

-

Commercially Available Analogs: For initial studies or as starting points for further synthetic elaboration, a variety of structurally related analogs are readily available. These compounds can serve as valuable tools for understanding the general properties and reactivity of the (difluorophenyl)azetidine scaffold.

Below is a table summarizing some commercially available analogs:

| Compound Name | Structure | Key Suppliers | Notes |

| 3-(3,5-Difluorophenyl)azetidine hydrochloride | Chiralen[5] | Isomeric difluoro substitution. Available as the hydrochloride salt. | |

| 3-(3,4-Difluorophenoxy)azetidine hydrochloride | Matrix Scientific[6], Alchem Pharmtech[7], Sigma-Aldrich[8] | Features a phenoxy linker between the azetidine and difluorophenyl rings. | |

| 3-(4-Fluorophenyl)azetidine hydrochloride | Biosynth[9] | A singly fluorinated analog. |

Synthetic Strategies for 3-Aryl Azetidines

The synthesis of 3-aryl azetidines, including the 3-(3,4-difluorophenyl) derivative, can be approached through several established synthetic routes. The choice of a particular method will often depend on the desired scale, the availability of starting materials, and the tolerance of other functional groups.

A common and effective strategy involves the reaction of a suitable nucleophile with a pre-formed azetidine electrophile, or vice-versa. One such approach is the iron-catalyzed alkylation of thiols with N-Cbz azetidinols, which proceeds via an azetidine carbocation intermediate.[10][11] While this method yields 3-aryl-3-sulfanyl azetidines, it demonstrates a viable pathway to 3-substituted azetidines.

A more direct approach to 3-aryl azetidines can be achieved through the addition of Grignard reagents to N-protected azetidin-3-ones. This method allows for the direct installation of the desired aryl group at the 3-position of the azetidine ring.

Below is a generalized workflow for the synthesis of this compound starting from a commercially available N-protected azetidin-3-one.

Experimental Protocol: Grignard Addition to N-Boc-azetidin-3-one

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are stirred in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-3,4-difluorobenzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine or gentle heating. The mixture is stirred until the magnesium is consumed.

-

Grignard Addition: The flask containing the Grignard reagent is cooled to 0 °C. A solution of N-Boc-azetidin-3-one in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, N-Boc-3-(3,4-difluorophenyl)azetidin-3-ol, is then purified by flash column chromatography.

The subsequent dehydroxylation and deprotection steps would follow standard literature procedures.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~183.18 g/mol | C9H9F2N |

| LogP | 1.5 - 2.5 | The difluorophenyl group increases lipophilicity, while the azetidine nitrogen provides some polarity. |

| pKa (of the azetidine nitrogen) | 8.5 - 9.5 | The electron-withdrawing nature of the difluorophenyl group will slightly decrease the basicity of the azetidine nitrogen compared to an unsubstituted azetidine. |

| Solubility | Soluble in organic solvents like methanol, dichloromethane, and DMSO. The hydrochloride salt is expected to be water-soluble. | Based on the properties of similar small molecules. |

Applications in Drug Discovery

The this compound scaffold is a versatile building block for the synthesis of a wide range of compounds with potential therapeutic applications. Its utility spans several therapeutic areas, primarily due to the favorable properties conferred by both the azetidine ring and the difluorophenyl moiety.

As a Bioisostere

The azetidine ring can serve as a bioisosteric replacement for other cyclic and acyclic functionalities. For instance, it can replace a pyrrolidine or piperidine ring to fine-tune the conformational constraints and basicity of a molecule. The 3-aryl substitution provides a vector for exploring structure-activity relationships (SAR) in a well-defined region of chemical space.

Inhibitors of Enzymes and Receptors

The rigid nature of the this compound scaffold makes it an attractive core for the design of inhibitors that target specific binding pockets in enzymes and receptors. The difluorophenyl group can engage in various non-covalent interactions, including hydrogen bonding (with the fluorine atoms as weak hydrogen bond acceptors), halogen bonding, and pi-stacking interactions.

The following diagram illustrates a hypothetical binding interaction where the this compound moiety is part of a larger inhibitor molecule targeting a protein active site.

Conclusion

While not a readily available catalog item, this compound represents a valuable and accessible building block for medicinal chemists through custom synthesis. Its unique combination of a strained azetidine ring and an electronically modified difluorophenyl group offers a powerful tool for the design of novel therapeutic agents with potentially enhanced pharmacological properties. This guide provides a foundational understanding of its commercial landscape, synthetic accessibility, and potential applications, empowering researchers to incorporate this promising scaffold into their drug discovery programs.

References

-

Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956. [Link][10][11]

-

PubMed. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. [Link]

-

Grygorenko, O. O., et al. (2024). Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. ResearchGate. [Link]

-

Bull, J. A., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. [Link]

-

Cenmed. (n.d.). 3-(3 4-difluorophenoxy)azetidine hydrochloride. [Link]

-

Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. [Link]

- Google Patents. (n.d.).

-

ACS Publications. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Synthesis of key azetidine building block via N‐Ns‐aziridine 302. [Link]

-

ResearchGate. (n.d.). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. [Link]

-

Jiechemical. (n.d.). Fluorinated Building Blocks. [Link]

-

ResearchGate. (n.d.). Recent progress in synthesis of 3-functionalized azetidines. [Link]

Sources

- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Azetidines - Enamine [enamine.net]

- 4. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chiralen.com [chiralen.com]

- 6. 954220-76-9 Cas No. | 3-(3,4-Difluorophenoxy)azetidine hydrochloride | Matrix Scientific [matrixscientific.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. cenmed.com [cenmed.com]

- 9. biosynth.com [biosynth.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-(3,4-Difluorophenyl)azetidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of novel chemical entities is a cornerstone of successful drug discovery and development.[1][2][3] 3-(3,4-Difluorophenyl)azetidine is a valuable building block in medicinal chemistry, prized for the unique structural and physicochemical properties conferred by its strained azetidine ring and electron-deficient phenyl group.[4][5][6] This guide provides a comprehensive framework for determining and predicting the solubility of this compound in a range of common organic solvents. It combines theoretical principles based on molecular structure analysis with a detailed, field-proven experimental protocol for accurate solubility determination. This document is designed to empower researchers to make informed decisions in reaction optimization, purification, and early-stage formulation.

Introduction: The Strategic Importance of Solubility

In the journey of a drug candidate from lab to clinic, solubility is a critical physical property that dictates its fate at nearly every stage.[1][3][7] For a key building block like this compound, a thorough understanding of its solubility profile is not merely academic; it is a prerequisite for efficient and rational development.[1][2]

-

In Synthetic Chemistry: Solvent selection is paramount for controlling reaction kinetics, yield, and purity. Knowing the solubility of starting materials like this compound allows chemists to establish optimal reaction concentrations, prevent precipitation, and facilitate downstream purification processes such as crystallization and chromatography.

-

In Early Drug Discovery: Poor solubility can severely compromise the quality of data from biological assays.[1][8] Compounds that precipitate in assay media can lead to inaccurate potency measurements and false negatives, potentially causing promising candidates to be overlooked.[1][9] Early solubility screening helps to de-risk projects by identifying potential liabilities from the outset.[8][9]

-

In Preclinical Development: The choice of vehicle for in vivo studies is dictated by the compound's solubility. A well-characterized solubility profile in various pharmaceutically acceptable solvents is essential for developing formulations that ensure adequate exposure in pharmacokinetic and toxicological studies.[10]

The azetidine motif is increasingly incorporated into drug candidates to enhance properties like metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[4][5][11] Therefore, understanding the solubility of this specific difluorophenyl-substituted variant is crucial for leveraging its full potential.

Theoretical Framework: Predicting Solubility from Structure

The principle of "like dissolves like" provides a powerful predictive tool for estimating solubility.[12][13][14] This is governed by the intermolecular forces between the solute (this compound) and the solvent molecules.[12][15][16] A solution forms when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break existing solute-solute and solvent-solvent interactions.[16]

Let's dissect the molecular structure of this compound:

-

The Azetidine Ring: This four-membered, saturated nitrogen heterocycle is the primary polar and protic feature of the molecule.[17][18] The nitrogen atom's lone pair of electrons makes it a hydrogen bond acceptor , while the N-H proton makes it a hydrogen bond donor . This moiety will readily interact with polar protic and polar aprotic solvents.

-

The 3,4-Difluorophenyl Group: This aromatic ring is largely non-polar and contributes to the molecule's lipophilicity. However, the two highly electronegative fluorine atoms create strong C-F bond dipoles, adding a degree of polarity to this part of the molecule. This group will engage in weaker van der Waals forces (specifically, dispersion forces) with non-polar solvents and dipole-dipole interactions with polar solvents.[13]

Based on this analysis, we can predict the solubility trends across different solvent classes.

| Solvent Class | Representative Solvents | Dominant Intermolecular Forces with Solute | Predicted Solubility |

| Polar Protic | Methanol, Ethanol, Water | Hydrogen Bonding, Dipole-Dipole | High to Moderate |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Dipole-Dipole | High |

| Non-Polar Aprotic | Toluene, Hexane, Dichloromethane | Dispersion Forces | Low to Moderate |

It is predicted that solubility will be highest in polar aprotic solvents like DMSO and DMF, where strong dipole-dipole interactions can occur without the solvent competing for hydrogen bonds with itself. Solubility in polar protic solvents like alcohols should also be favorable due to strong hydrogen bonding with the azetidine ring.[14] Conversely, solubility is expected to be lowest in highly non-polar solvents like hexane, which interact only through weak dispersion forces.[13]

Figure 1: Key intermolecular forces driving the solubility of this compound.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

While theoretical predictions are valuable, they must be validated by empirical data. The Shake-Flask method, as outlined in OECD Test Guideline 105, is the gold standard for determining thermodynamic (or equilibrium) solubility.[19][20][21] It measures the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[22]

This protocol provides a self-validating system for generating reliable and reproducible data.

Materials and Equipment

-

This compound (as free base or specified salt), solid, >98% purity

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (± 0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge capable of >3000 x g

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector (or Mass Spectrometer)

Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO) at a high concentration (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards that bracket the expected solubility range.

-

Analyze these standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.99.

-

-

Sample Preparation:

-

To a series of glass vials, add an excess amount of solid this compound. An amount that is visually in excess after equilibration is sufficient (e.g., ~5-10 mg).

-

Accurately add a known volume of the desired organic solvent to each vial (e.g., 1.0 mL).

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A preliminary test can determine the necessary time, but 24-48 hours is typical for most small molecules.[23] The system is at equilibrium when the concentration in solution does not change over successive time points.

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand to allow coarse solids to settle.

-

Centrifuge the vials at a high speed (e.g., 3000 x g for 15 minutes) to pellet the remaining undissolved solid. This step is critical to avoid artificially high results from suspended microparticles.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. Note: Discard the first few drops to saturate any potential binding sites on the filter membrane.

-

Perform a precise dilution of the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve.

-

Analyze the diluted samples by HPLC-UV using the same method as the calibration standards.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

-

Figure 2: Standard experimental workflow for the Shake-Flask solubility determination method.

Data Summary and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate comparison and decision-making.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| e.g., Hexane | Non-Polar Aprotic | Record Mean ± SD | Calculate Molarity | e.g., Insoluble |

| e.g., Toluene | Non-Polar Aprotic | Record Mean ± SD | Calculate Molarity | e.g., Sparingly Soluble |

| e.g., Dichloromethane | Non-Polar Aprotic | Record Mean ± SD | Calculate Molarity | e.g., Soluble |

| e.g., Acetone | Polar Aprotic | Record Mean ± SD | Calculate Molarity | e.g., Freely Soluble |

| e.g., Acetonitrile | Polar Aprotic | Record Mean ± SD | Calculate Molarity | e.g., Freely Soluble |

| e.g., DMSO | Polar Aprotic | Record Mean ± SD | Calculate Molarity | e.g., Very Soluble |

| e.g., Methanol | Polar Protic | Record Mean ± SD | Calculate Molarity | e.g., Very Soluble |

| e.g., Ethanol | Polar Protic | Record Mean ± SD | Calculate Molarity | e.g., Freely Soluble |

This table serves as a template for recording experimental results.

Conclusion

The solubility of this compound is a multifaceted property governed by a balance of polar, hydrogen-bonding capabilities from its azetidine ring and lipophilic, dipolar characteristics from its difluorophenyl group. While theoretical predictions provide a strong directional guide, rigorous experimental determination via the Shake-Flask method is indispensable for obtaining accurate, actionable data. The protocols and frameworks provided in this guide equip researchers and drug development professionals with the necessary tools to thoroughly characterize the solubility of this important chemical entity, thereby accelerating synthetic innovation and mitigating risks in the discovery pipeline.

References

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Saskatoon Open Education. (n.d.). Effects of Intermolecular Forces. In Introduction to Organic Chemistry. Saskoer.ca. [Link]

-

Khan Academy. (n.d.). Intermolecular forces and properties. [Link]

-

Di, L., & Kerns, E. H. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 198752. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

U.S. Environmental Protection Agency. (1996). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility. [Link]

-